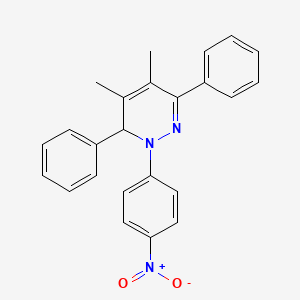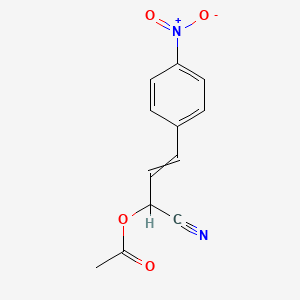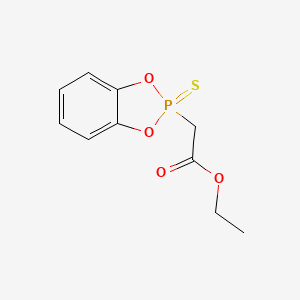
1-Octyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The octyl group attached to the tetrazole ring enhances its hydrophobic properties, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of octyl nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions . Another method involves the use of triethyl orthoformate and sodium azide, which can be catalyzed by Lewis acids like indium(III) chloride .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between octyl nitrile and sodium azide, resulting in higher yields and shorter reaction times compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Octyl-1H-tetrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-octyl-1H-tetrazole involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The tetrazole ring’s nitrogen atoms can form hydrogen bonds with biological molecules, enhancing its binding affinity. Additionally, the octyl group increases the compound’s lipophilicity, facilitating its penetration through cell membranes.
Vergleich Mit ähnlichen Verbindungen
- 1-Butyl-1H-tetrazole
- 1-Hexyl-1H-tetrazole
- 1-Decyl-1H-tetrazole
Comparison: 1-Octyl-1H-tetrazole is unique due to its specific octyl group, which imparts distinct hydrophobic properties compared to shorter or longer alkyl chains. This makes it particularly suitable for applications requiring enhanced membrane interactions and lipophilicity.
Eigenschaften
CAS-Nummer |
85043-41-0 |
|---|---|
Molekularformel |
C9H18N4 |
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
1-octyltetrazole |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-13-9-10-11-12-13/h9H,2-8H2,1H3 |
InChI-Schlüssel |
LIADNJWRJNOJEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=NN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(Methanesulfinyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14403981.png)

![4-Cyclopropyl-7-ethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14403989.png)
![5-Ethoxy-7,8-dihydro-5H-imidazo[1,5-c][1,3]oxazine](/img/structure/B14403990.png)


propanedioate](/img/structure/B14404024.png)

![1-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14404055.png)
![Ethyl [(4-anilino-6-chloropyrimidin-2-yl)oxy]acetate](/img/structure/B14404059.png)

